molecular formula C24H24N2O4S B11658526 N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11658526
M. Wt: 436.5 g/mol
InChI Key: XXDWITFZCIHFLH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopenta[b]thiophene core, which is fused with various functional groups, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentadiene precursor under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

    Attachment of the Phenoxyacetamido Group: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives under conditions that promote amide bond formation.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological context and the functional groups present in the molecule. For example, the phenoxyacetamido group may facilitate binding to certain proteins, while the thiophene ring could interact with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • N-(2-ethoxyphenyl)-2-(2-methoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The ethoxy and phenoxyacetamido groups could enhance its solubility, stability, and binding affinity to biological targets, making it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-2-29-19-13-7-6-12-18(19)25-23(28)22-17-11-8-14-20(17)31-24(22)26-21(27)15-30-16-9-4-3-5-10-16/h3-7,9-10,12-13H,2,8,11,14-15H2,1H3,(H,25,28)(H,26,27)

InChI Key

XXDWITFZCIHFLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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